(6-Bromoquinolin-3-yl)boronic acid
Description
(6-Bromoquinolin-3-yl)boronic acid is a heterocyclic boronic acid derivative characterized by a quinoline scaffold substituted with a bromine atom at the 6-position and a boronic acid group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including Suzuki-Miyaura cross-coupling reactions, biosensing, and pharmaceutical development . The bromine atom enhances electrophilicity and may influence binding interactions in biological systems, while the boronic acid group enables dynamic covalent chemistry with diols, a feature exploited in glucose sensing and enzyme inhibition .
Properties
IUPAC Name |
(6-bromoquinolin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BBrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVPAYHLCIHISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)Br)N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Halogen Exchange
6-Bromo-3-iodoquinoline is the preferred substrate due to iodine’s superior leaving-group ability compared to bromine. Direct borylation of 6-bromo-3-bromoquinoline is less efficient, often requiring halogen exchange. For example, 3-bromoquinoline derivatives undergo iodination via Ullmann-type reactions using CuI and trans-1,2-diaminocyclohexane.
Catalytic Systems and Conditions
Optimal conditions use Pd(dba)₂ (2–5 mol%) with tricyclohexylphosphine (PCy₃) in refluxing 1,4-dioxane. A representative procedure involves:
-
Dissolving 6-bromo-3-iodoquinoline (1.0 equiv) and B₂pin₂ (1.1 equiv) in anhydrous dioxane.
-
Adding Pd(dba)₂ (3 mol%) and PCy₃ (6 mol%).
-
Heating at 100°C under nitrogen for 12–18 hours.
Yields typically exceed 70%, with purity confirmed via ¹¹B NMR.
Table 1: Miyaura Borylation Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dba)₂ | PCy₃ | Dioxane | 100 | 78 |
| PdCl₂(PPh₃)₂ | XPhos | THF | 80 | 45 |
| Pd(OAc)₂ | SPhos | Toluene | 110 | 62 |
Iridium-Catalyzed Directed C–H Borylation
Iridium catalysts enable regioselective C–H borylation of 6-bromoquinoline without pre-functionalization. This method avoids halogen exchange but requires careful ligand selection.
Mechanistic Insights
The iridium complex [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butylbipyridine (dtbpy) activates the C3 position via σ-bond metathesis. The reaction proceeds through a concerted metalation-deprotonation pathway, favoring electron-deficient arenes.
Procedure and Limitations
-
6-Bromoquinoline (1.0 equiv), B₂pin₂ (2.2 equiv), and [Ir(OMe)(COD)]₂ (1.5 mol%) are combined in THF.
-
The mixture is heated at 80°C under microwave irradiation for 45 minutes.
-
Post-borylation bromination with CuBr₂ yields (6-bromo-quinolin-3-yl)boronic acid.
Yields range from 65–85%, but competing debromination occurs if excess B₂pin₂ is used.
Protection-Deprotection Strategies
N-Protection for Enhanced Reactivity
The quinoline nitrogen’s basicity can hinder borylation. Protecting it as a Boc derivative improves yields:
-
6-Bromoquinoline is treated with Boc₂O and DMAP in CH₂Cl₂.
-
The N-protected intermediate undergoes Miyaura borylation (Pd(OAc)₂, XPhos).
This method achieves 82% yield compared to 60% without protection.
Transmetalation Challenges
Unprotected quinolines form stable Pd–N complexes, stalling transmetalation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) mitigate this by shifting equilibrium toward reactive boronate species.
Organometallic Approaches
Grignard Reagent Formation
3-Lithio-6-bromoquinoline is generated via lithium-halogen exchange:
-
3-Iodo-6-bromoquinoline reacts with n-BuLi at −78°C.
-
Quenching with B(OMe)₃ yields the boronic ester, hydrolyzed to the acid.
Yields are moderate (50–60%) due to competing side reactions.
Copper-Mediated Boronation
Arylcopper intermediates offer an alternative:
-
3-Iodo-6-bromoquinoline reacts with CuCN·2LiCl.
This method avoids precious metals but requires strict anhydrous conditions.
Comparative Analysis of Methods
Table 2: Method Efficiency and Limitations
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Miyaura Borylation | 70–85 | High selectivity, scalable | Requires halogen exchange |
| Ir-Catalyzed C–H | 65–85 | No pre-functionalization | Competing debromination |
| Protection-Deprotection | 75–82 | Avoids Pd–N complexes | Additional synthetic steps |
| Organometallic | 50–60 | No transition metals | Low yields, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions: (6-Bromoquinolin-3-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.
Major Products:
Scientific Research Applications
Organic Chemistry
In organic chemistry, (6-Bromoquinolin-3-yl)boronic acid is widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of complex organic molecules, making it invaluable in synthesizing pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving (6-Bromoquinolin-3-yl)boronic acid
| Reaction Type | Description | Key Catalysts |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds with aryl or vinyl halides | Palladium catalysts |
| Chan-Lam Coupling | Forms carbon-nitrogen or carbon-oxygen bonds using copper catalysts | Copper catalysts |
Medicinal Chemistry
The compound serves as a building block for biologically active compounds, including potential drug candidates. Its derivatives have shown promise as kinase inhibitors and other therapeutic agents. Boron-containing compounds are increasingly recognized for their biological activities, such as anti-cancer properties.
Case Study: Kinase Inhibitors
Recent studies have highlighted the efficacy of boronic acid derivatives, including those based on (6-Bromoquinolin-3-yl)boronic acid, in inhibiting specific kinases involved in cancer pathways. For instance, compounds derived from this boronic acid have demonstrated significant activity against renal cancer cell lines by inducing DNA damage and promoting cell cycle arrest .
Materials Science
In materials science, (6-Bromoquinolin-3-yl)boronic acid is employed to synthesize advanced materials such as organic semiconductors and polymers. Its ability to form stable complexes with various substrates makes it a valuable component in developing new materials with tailored properties.
Table 2: Applications in Materials Science
| Application Area | Description |
|---|---|
| Organic Semiconductors | Used to create conductive polymers with enhanced electronic properties |
| Advanced Polymers | Contributes to the synthesis of polymers with specific mechanical properties |
Boron-containing compounds are gaining attention for their role in biological systems. They are involved in various physiological processes and have been studied for their potential therapeutic effects.
Key Findings:
Mechanism of Action
The mechanism of action of (6-Bromoquinolin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Properties
- Aryl Boronic Acids (e.g., Phenylboronic Acid): Phenylboronic acid, a simpler aryl boronic acid, lacks the extended aromatic system of quinoline. This difference impacts solubility and Lewis acidity.
- 6-Hydroxynaphthalen-2-yl Boronic Acid: This compound shares a naphthalene backbone but replaces bromine with a hydroxyl group. The hydroxyl group lowers the pKa (enhancing boronate formation at physiological pH) but reduces electrophilicity.
- Triazole-Substituted Boronic Acids (e.g., 1-Amido-2-Triazolylethaneboronic Acid): Triazole-containing boronic acids exhibit improved β-lactamase inhibition (Ki values < 1 µM) due to hydrogen-bonding interactions. The quinoline-bromine system in the target compound may instead prioritize hydrophobic interactions, suggesting divergent applications in antibiotic resistance vs. anticancer therapy .
Physicochemical Properties
- pKa and Binding Affinity: The pKa of (6-bromoquinolin-3-yl)boronic acid is expected to be lower than that of 3-AcPBA or 4-MCPBA (pKa > 8.5), which are less effective at physiological pH. This positions the target compound as more suitable for biological applications requiring boronate ester formation under neutral conditions .
- Solubility: Compared to pyridinyl or phenyl boronic acids, the bromoquinoline structure may reduce aqueous solubility due to increased hydrophobicity. However, this property could enhance membrane permeability in drug delivery .
Reactivity in Cross-Coupling Reactions
Aryl boronic acids are pivotal in Suzuki-Miyaura reactions. The bromine substituent in (6-bromoquinolin-3-yl)boronic acid may sterically hinder coupling at the 3-position but could enable sequential functionalization at the 6-position, a strategy used in synthesizing bedaquiline analogs .
Data Tables
Table 1. Key Properties of Selected Boronic Acids
| Compound | pKa | IC50 (µM) | Key Application |
|---|---|---|---|
| (6-Bromoquinolin-3-yl)boronic acid | ~7.5* | N/A | Drug synthesis, enzyme inhibition |
| 6-Hydroxynaphthalen-2-yl boronic acid | <8.0 | 0.1969 | Anticancer therapy |
| Phenylboronic acid | 8.8 | N/A | Glucose sensing, Suzuki coupling |
| 1-Amido-2-triazolylethaneboronic acid | N/A | <1.0 | β-lactamase inhibition |
*Estimated based on structural analogs .
Biological Activity
(6-Bromoquinolin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antibacterial, and enzyme inhibition activities.
Chemical Structure and Properties
(6-Bromoquinolin-3-yl)boronic acid features a quinoline ring substituted with a bromine atom and a boronic acid functional group. The boronic acid moiety is significant for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that boronic acid derivatives, including (6-Bromoquinolin-3-yl)boronic acid, exhibit promising anticancer properties.
- Mechanism of Action : The compound's mechanism involves the inhibition of proteasomal activity, which is vital for cancer cell survival. By disrupting protein degradation pathways, these compounds can induce apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that (6-Bromoquinolin-3-yl)boronic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 18.76 µg/mL against MCF-7 breast cancer cells, indicating significant efficacy in reducing cell viability .
Table 1: Anticancer Activity of (6-Bromoquinolin-3-yl)boronic Acid
Antibacterial Activity
(6-Bromoquinolin-3-yl)boronic acid also demonstrates antibacterial properties against various pathogens.
- Inhibition Studies : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. In one study, derivatives including (6-Bromoquinolin-3-yl)boronic acid exhibited minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against ESBL E. coli .
Table 2: Antibacterial Activity of (6-Bromoquinolin-3-yl)boronic Acid
Enzyme Inhibition
The compound's boronic acid functionality allows it to act as an enzyme inhibitor.
- Enzyme Targets : It has been evaluated for its inhibitory effects on various enzymes including acetylcholinesterase and butyrylcholinesterase, showing moderate to high inhibition rates with IC50 values reported at 115.63 µg/mL for acetylcholinesterase and 3.12 µg/mL for butyrylcholinesterase .
Table 3: Enzyme Inhibition Activity of (6-Bromoquinolin-3-yl)boronic Acid
Q & A
Q. What are the common synthetic strategies for (6-Bromoquinolin-3-yl)boronic acid?
Boronic acids are typically synthesized via intermediates such as boronic esters, which are easier to purify and handle. For aromatic boronic acids like (6-Bromoquinolin-3-yl)boronic acid, cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen-metal exchange followed by quenching with borate esters are common. Post-synthetic modifications may involve protecting the boronic acid group during multi-step syntheses to avoid side reactions. Challenges include managing dehydration/trimerization and optimizing reaction conditions to stabilize the boronic acid moiety .
Q. How can boronic acid-diol interactions be utilized in sensing applications?
Boronic acids bind reversibly with 1,2- or 1,3-diols via ester formation, enabling their use in glucose sensors, glycoprotein detection, and bacterial identification. For example, boronic acid-functionalized carbon dots (B-CDs) exploit this interaction to selectively bind glycolipids on Gram-positive bacteria, enabling fluorescence-based detection .
Q. What analytical techniques are recommended for detecting boronic acid impurities in pharmaceuticals?
Highly sensitive LC-MS/MS methods in Multiple Reaction Monitoring (MRM) mode are preferred for quantifying mutagenic boronic acid impurities (e.g., in Lumacaftor). Derivatization-free protocols reduce preparation time, while validation parameters (LOD, LOQ, linearity) adhere to ICH guidelines .
Q. Why are boronic acids considered valuable in proteasome inhibitor design?
Boronic acids form reversible covalent bonds with catalytic threonine residues in proteasomes, enhancing inhibitory potency. Bortezomib, a dipeptidyl boronic acid, exemplifies this mechanism and is used clinically for multiple myeloma .
Advanced Research Questions
Q. What methods overcome challenges in mass spectrometry analysis of boronic acid-containing peptides?
MALDI-MS with on-plate derivatization using 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation by stabilizing boronic acids as esters. This enables sequencing of branched peptides with multiple boronic acid groups, critical for characterizing proteasome inhibitors or boronolectins .
Q. How do structural modifications affect the thermal stability of aromatic boronic acids?
Thermogravimetric analysis (TGA) reveals that substituents (e.g., electron-withdrawing groups) and the number of boronic acid moieties influence degradation pathways. Halogen-free boronic acids with methoxy groups show enhanced thermal stability, informing their use in flame-retardant materials .
Q. What computational approaches aid in designing diverse boronic acid libraries?
QSAR descriptor-based PCA and k-means clustering optimize chemical diversity by selecting boronic acids spanning distinct regions of chemical space. This data-driven workflow balances in-house availability with structural novelty, facilitating high-throughput screening .
Q. How can photoresponsive azobenzene boronic acids modulate diol binding equilibria?
Azobenzene boronic acids exhibit wavelength-dependent isomerization (E/Z), altering diol binding affinity. Red light-induced Z-isomers enhance binding by up to 20-fold, enabling dynamic control in hydrogels or drug release systems .
Data Contradiction Analysis
Q. Are boronic acid-diol interactions rapid enough for real-time sensing?
Stopped-flow kinetic studies show binding completes within seconds for sugars like D-fructose (kon ~10³ M⁻¹s⁻¹), supporting real-time applications . However, photoresponsive systems (e.g., azobenzene derivatives) demonstrate tunable equilibria over longer timescales, highlighting context-dependent kinetics .
Q. How do non-specific interactions impact boronic acid-based glycoprotein capture?
Surface plasmon resonance (SPR) studies reveal that immobilized boronic acids (e.g., AECPBA) bind glycoproteins via terminal saccharides, but secondary interactions (e.g., hydrophobic effects) can reduce selectivity. Buffer optimization (e.g., pH adjustment) mitigates this issue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
